Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate
Overview
Description
Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry and material science . This particular compound features a thiophene ring substituted with a phenylsulfonylamino group and a methyl ester group, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects .
Mode of Action
It’s worth noting that thiophene derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The compound’s physical and chemical properties such as its solubility in organic solvents may influence its bioavailability.
Result of Action
Given the diverse biological activities associated with thiophene derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular level.
Action Environment
It’s worth noting that the compound should be stored in a dark place and sealed in dry conditions at room temperature .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives, to which this compound belongs, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylsulfide derivatives.
Substitution: Introduction of halogen or other electrophilic groups at the thiophene ring.
Scientific Research Applications
Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with different substituents, used in similar applications.
Phenylsulfonylthiophene: Lacks the ester group but shares the phenylsulfonyl substitution, used in medicinal chemistry.
Uniqueness: Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate is unique due to the combination of its phenylsulfonylamino and methyl ester groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-(benzenesulfonamido)thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(7-8-18-11)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSQXDPMQNFOHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403217 | |
Record name | methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49824287 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
409364-77-8 | |
Record name | methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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